4-[4-(3-Chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
Description
The compound 4-[4-(3-Chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one (CAS: 67738-67-4) is a bicyclic furanone derivative with a molecular formula of C₁₇H₁₇ClO₅ and a molecular weight of 336.77 g/mol . Its structure features a cyclopenta[b]furan-2-one core substituted with a 3-chlorophenoxy group and hydroxylated butenyl chain, conferring distinct stereochemical and electronic properties.
Properties
IUPAC Name |
4-[4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO5/c18-10-2-1-3-12(6-10)22-9-11(19)4-5-13-14-7-17(21)23-16(14)8-15(13)20/h1-6,11,13-16,19-20H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPPCWNVUFFTIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2C1OC(=O)C2)C=CC(COC3=CC(=CC=C3)Cl)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 3-chlorophenol with an appropriate alkylating agent to form the 3-chlorophenoxy intermediate.
Hydroxylation: The intermediate undergoes hydroxylation to introduce the hydroxyl group at the desired position.
Cyclization: The hydroxylated intermediate is then subjected to cyclization reactions to form the cyclopentafuran ring structure.
Final Assembly: The final step involves the coupling of the cyclopentafuran ring with the chlorophenoxy intermediate under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
4-[4-(3-Chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 4-[4-(3-Chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound’s closest analogs involve variations in the aromatic substituent (e.g., 3-chlorophenoxy vs. 3-trifluoromethylphenoxy) and esterification of hydroxyl groups. Key examples include:
Table 1: Structural and Molecular Comparison
Key Observations :
Spectroscopic and Physicochemical Properties
NMR Profiling
Evidence from NMR studies (e.g., ) highlights that substituent changes induce distinct chemical shift patterns. For example:
- Region A (positions 39–44): The 3-chlorophenoxy group in the target compound causes upfield/downfield shifts compared to analogs with trifluoromethyl or benzoyloxy groups due to differences in electron density and ring current effects .
- Region B (positions 29–36) : Hydroxyl and ester groups in analogs alter hydrogen-bonding networks, reflected in broadening or splitting of peaks .
Solubility and Stability
- The trifluoromethyl analog (C₁₈H₁₇F₃O₅) is expected to exhibit lower aqueous solubility compared to the target compound due to increased hydrophobicity from the CF₃ group .
- The benzoyloxy ester analog (C₂₄H₂₃ClO₆) may demonstrate enhanced stability against enzymatic hydrolysis due to steric hindrance from the aromatic ester .
Research Methodologies and Tools
Crystallographic Refinement
Software such as SHELXL (mentioned in ) is widely used for small-molecule refinement, enabling precise determination of stereochemistry in analogs like the benzoyloxy ester derivative .
NMR Analysis
Comparative NMR profiling (as in ) remains a cornerstone for elucidating substituent-driven electronic and steric effects .
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